Comparative D3 Binding Affinity: NGB 2904 vs. PG01037, SB-277011-A, BP 897, and GR 103691
NGB 2904 exhibits a Ki of 1.4 nM at the human dopamine D3 receptor, as measured in HEK293 cells expressing human D3 cDNA . This affinity is comparable to PG01037 (Ki = 0.7 nM) and BP 897 (Ki = 0.92 nM) [1], but notably less potent than GR 103691 (Ki = 0.3 nM) . In contrast, SB-277011-A shows lower affinity with a pKi of 7.95 (Ki ≈ 11 nM) . This places NGB 2904 in a moderate affinity tier among D3R antagonists, which may influence dosing and functional outcomes.
| Evidence Dimension | Binding affinity (Ki) at human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 1.4 nM |
| Comparator Or Baseline | PG01037 (0.7 nM), BP 897 (0.92 nM), GR 103691 (0.3 nM), SB-277011-A (≈11 nM) |
| Quantified Difference | NGB 2904 is 2-fold less potent than PG01037, 1.5-fold less potent than BP 897, 4.7-fold less potent than GR 103691, and 7.9-fold more potent than SB-277011-A |
| Conditions | HEK293 cells expressing human D3 receptor cDNA |
Why This Matters
Affinity differences can translate to differential in vivo dosing requirements and may impact functional selectivity, informing choice of compound for specific experimental designs.
- [1] Garcia-Ladona, F. J., & Cox, B. F. (2003). BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction. CNS Drug Reviews, 9(2), 141-158. View Source
